molecular formula C12H14FNO3 B2742317 Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate CAS No. 2270915-02-9

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate

Cat. No.: B2742317
CAS No.: 2270915-02-9
M. Wt: 239.246
InChI Key: IQFMIZKZAUFQIU-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound, in particular, features a unique combination of functional groups that make it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoro-3-methoxybenzaldehyde and methyl acrylate.

    Condensation Reaction: The aldehyde group of 4-fluoro-3-methoxybenzaldehyde reacts with the amino group of an appropriate amine under basic conditions to form an imine intermediate.

    Addition Reaction: The imine intermediate undergoes a nucleophilic addition reaction with methyl acrylate to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully chosen to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Catalysts: Catalysts like palladium on carbon (Pd/C) and platinum (Pt) can facilitate various reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E)-2-(aminomethyl)-3-(4-chloro-3-methoxyphenyl)acrylate
  • Methyl (2E)-2-(aminomethyl)-3-(4-bromo-3-methoxyphenyl)acrylate
  • Methyl (2E)-2-(aminomethyl)-3-(4-iodo-3-methoxyphenyl)acrylate

Uniqueness

Methyl (2E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)acrylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them valuable in medicinal chemistry.

Properties

IUPAC Name

methyl (E)-2-(aminomethyl)-3-(4-fluoro-3-methoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14FNO3/c1-16-11-6-8(3-4-10(11)13)5-9(7-14)12(15)17-2/h3-6H,7,14H2,1-2H3/b9-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQFMIZKZAUFQIU-WEVVVXLNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(CN)C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\CN)/C(=O)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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